- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymesNature Chemical Biology, 2011, 7(12), 950-958,
Cas no 53-57-6 (β-NADPH-d4)

β-NADPH-d4 structure
β-NADPH-d4 化学的及び物理的性質
名前と識別子
-
- [[(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxy-te trahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] [(2S,3R,4S,5S)-5-( 3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]m et
- Adenosine5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'®
- β-NADPH-d4
- 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyri
- 5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide
- Di-(tert-butyl) imidodicarbonate
- Di-t-butyl iminodicarboxylate
- di-tert-butyl imidodicarbonate
- di-tert-butyl iminodicarbonate
- Di-tert-butyl Iminodicarboxylate
- Di-tert-butyl-iminodicarboxylate
- Iminodicarboxylic Acid Di-tert-butyl Ester
- N-Boc-tert-butylcarbamate
- tert-Butyl iminodicarboxylate
- β-TPNH
- β-Nicotinamide-adenine-dinucleotide-phosphoric acid
- β-NADPH
- Triphosphopyridine nucleotide, reduced
- TPNH
- Reduced triphosphopyridine nucleotide
- Reduced nicotinamide adenine dinucleotide phosphate
- Reduced 2 codehydrogenase II
- Nicotinamide-adenine dinucleotide phosphate, reduced
- NADPH
- Dihydrocodehydrogenase II
- Cozymase II, reduced
- Coenzyme II, reduced
- Codehydrogenase II, reduced
- Codehydrase II, reduced
- 51: PN: WO2004076659 FIGURE: 7 claimed sequence
- Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide
- 53-57-6
- b-Nicotinamide-adenine-dinucleotide-phosphorate
- Dihydrocodehydrogenase II
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- C21-H30-N7-O17-P3.4Na
- NADP REDUCED FORM [MI]
- ACFIXJIJDZMPPO-NNYOXOHSSA-N
- DTXSID001018921
- beta-Nicotinamide-adenine-dinucleotide-phosphoric acid
- C00005
- C21H30N7O17P3
- DB02338
- Nicotinamide-adenine-dinucleotide-phosphorate
- CHEBI:16474
- EINECS 200-177-6
- ADENOSINE 5'-(TRIHYDROGEN DIPHOSPHATE), 2'-(DIHYDROGEN PHOSPHATE), P'->5'-ESTER WITH 1,4-DIHYDRO-1-.BETA.-D-RIBOFURANOSYL-3-PYRIDINECARBOXAMIDE
- beta-Nicotinamide-adenine-dinucleotide-phosphorate
- NADP REDUCED FOM
- C21-H30-N7-O17-P3
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- reduced Cozymase II
- beta-NADPH Tetrasodium
- CHEMBL407009
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), 5'.fwdarw.5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- Reduced Nicotinamide Adenine Dinucleotide Phosphate
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'?5'-ester with 1,4-dihydro-1-.beta.-D-ribofuranosyl-3-pyridinecarboxamide
- reduced nicotinamide-adenine dinucleotide phosphate
- REDUCED CODEHYDROGENASE II
- COENZYME II, REDUCED
- dihydrotriphosphopyridine nucleotide reduced
- NADPH
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogenphosphate), P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- Reduced triphosphopyridine nucleotide
- reducednicotinamide-adenine dinucleotide phosphate
- NADPH2
- reduced Coenzyme II
- .BETA.-NADPH
- 2646-71-1
- Nicotinamide-adenine-dinucleotide-phosphoric acid
- 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-b-D-ribofuranosylnicotinamide
- dihydronicotinamide adenine dinucleotide-P
- Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosyl-3-pyridinecarboxamide
- TPNH
- Nicotinamide-adenine dinucleotide phosphate, reduced
- NADP-reduced
- b-NADPH
- Triphosphopyridine nucleotide reduced
- .BETA.-NICOTINAMIDE-ADENINE-DINUCLEOTIDE-PHOSPHORIC ACID
- Adenosine 5'-(trihydrogen diphosphate) 2'-(dihydrogen phosphate) P'-5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate
- 2'-O-phosphonoadenosine 5'-{3-[1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl] dihydrogen diphosphate}
- beta-NADPH
- dihydronicotinamide adenine dinucleotide phosphate
- bmse000055
- nadph hydride
- b-Nicotinamide-adenine-dinucleotide-phosphoric acid
- 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate) Adenosine 5'-ester with 1,4-dihydro-1-beta-delta-ribofuranosylnicotinamide
- 381Q4X082D
- Nicotinamide adenine dinucleotide phosphate - reduced
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'->5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- reduced Codehydrase II
- UNII-381Q4X082D
- Q26841327
- [(2R,3R,4R,5R)-2-(6-Aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-4-hydroxy-oxolan-3-yl]oxyphosphonic acid
- SCHEMBL2041
- C21H30N7O17P3.4Na
- Dihydronicotinamide-adenine dinucleotide phosphate
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'.fwdarw.5'-ester with 1,4-dihydro-1-beta-D-ribofuranosyl-3-pyridinecarboxamide
- Adenosine, 2'-(dihydrogen phosphate) 5'-(trihydrogen pyrophosphate), 5'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotinamide (8CI)
- 51: PN: WO2004076659 FIGURE: 7 claimed sequence
- Codehydrase II, reduced
- Codehydrogenase II, reduced
- Cozymase II, reduced
- Triphosphopyridine nucleotide, reduced
- β-NADPH
- β-Nicotinamide-adenine-dinucleotide-phosphoric acid
- β-TPNH
- NS00015230
- NADPH DIHYDRO-NICOTINAMIDE-ADENINE-DINUCLEOTIDE PHOSPHATE
- NADPH tetraanion
- Dihydronicotinamide-adenine dinucleotide phosphoric acid
- (((2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-((((((((2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)(hydroxy)phosphoryl)oxy)(hydroxy)phosphoryl)oxy)methyl)-4-hydroxyoxolan-3-yl)oxy)phosphonic acid
- NADPH dihydro-nicotinamide-adenine-dinucleotide phosphoric acid
- HY-113324
- [[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
- DA-55982
- NADP-red
- [(2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl [[(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate
- Nucleotide, Triphosphopyridine
- 25 MG -NICOTINAMIDE ADENINE DINUCLEOTIDEPHOSPHATE REDUCED.NA4-SALT AN.GR.
- Reduced nicotinamide adenine dinucleotide phosphoric acid
- Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'.fwdarw.5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide
- (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-1,4-dihydropyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl phosphate
- beta-TPNH
- Reduced nicotinamide-adenine dinucleotide phosphoric acid
- reduced NADP
- Dihydronicotinamideadenine dinucleotide phosphate
- {[(2S,3S,4S,5S)-2-(6-amino-9H-purin-9-yl)-5-[({[({[(2S,3R,4S,5S)-5-(3-carbamoyl-1,4-dihydropyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}oxy)methyl]-4-hydroxyoxolan-3-yl]oxy}phosphonic acid
- (((2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methoxy-hydroxyphosphoryl) ((2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methyl hydrogen phosphate
- DTXCID201476935
- dihydronicotinamide adenine dinucleotide phosphate reduced
- Adenosine 5'(trihydrogen diphosphate), 2'(dihydrogen phosphate), P'>5'ester with 1,4dihydro1betaDribofuranosyl3pyridinecarboxamide
- dihydrotriphosphopyridine nucleotide
- NADP REDUCED FORM
- 2'-O-phosphonoadenosine 5'-(3-(1-(3-carbamoyl-1,4-dihydropyridin-1-yl)-1,4-anhydro-D-ribitol-5-yl) dihydrogen diphosphate)
- Phosphate, Nicotinamide-Adenine Dinucleotide
- ((2S,3S,4S,5S)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl)methyl (((2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl)methoxy-hydroxyphosphoryl) hydrogen phosphate
- CS-0059609
- Dinucleotide Phosphate, Nicotinamide-Adenine
- Nadph dihydro-nicotinamide-adenine-dinucleotidephosphoric acid
- reduced dihydrotriphosphopyridine nucleotide
-
- インチ: InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1
- InChIKey: ACFIXJIJDZMPPO-NNYOXOHSSA-N
- ほほえんだ: C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 745.091102
- どういたいしつりょう: 745.091102
- 同位体原子数: 0
- 水素結合ドナー数: 9
- 水素結合受容体数: 18
- 重原子数: 48
- 回転可能化学結合数: 13
- 複雑さ: 1410
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 364
- 疎水性パラメータ計算基準値(XlogP): _6.8
じっけんとくせい
- 密度みつど: 2.28
- ふってん: 1175.1°Cat760mmHg
- フラッシュポイント: 664.5°C
- 屈折率: 1.849
- PSA: 394.57000
- LogP: -0.90060
β-NADPH-d4 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47984-1g |
β-NADPH-d4 |
53-57-6 | 98% | 1g |
¥50.00 | 2022-10-26 | |
AN HUI ZE SHENG Technology Co., Ltd. | E021552-1g |
NADPH |
53-57-6 | 1g |
¥1780.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | BR1047-1g |
NADPH |
53-57-6 | 1g |
¥2860.00 | 2023-09-15 | ||
AN HUI ZE SHENG Technology Co., Ltd. | E021552-250mg |
NADPH |
53-57-6 | 250mg |
¥550.00 | 2023-09-15 | ||
1PlusChem | 1P00DIK6-1g |
NADPH |
53-57-6 | 99% | 1g |
$260.00 | 2024-04-30 | |
TRC | N201504-5 mg |
β-NADPH-d4 |
53-57-6 | 5mg |
$ 22380.00 | 2022-06-03 | ||
YAN FENG KE JI ( BEI JING ) Co., Ltd. | H47984-25g |
β-NADPH-d4 |
53-57-6 | 98% | 25g |
¥360.00 | 2022-10-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00799508-5g |
NADPH |
53-57-6 | 99% | 5g |
¥5103.0 | 2024-04-18 | |
TRC | N201504-5mg |
β-NADPH-d4 |
53-57-6 | 5mg |
$ 23500.00 | 2023-02-02 | ||
AN HUI ZE SHENG Technology Co., Ltd. | E021552-100mg |
NADPH |
53-57-6 | 100mg |
¥298.00 | 2023-09-15 |
β-NADPH-d4 合成方法
合成方法 1
合成方法 2
合成方法 3
合成方法 4
はんのうじょうけん
1.1R:HCO2- •Na+, R:(NH4)2SO4, C:1449222-31-4, S:H2O, 1.5 h, < 40°C, pH 7.4; 1 h, < 40°C, pH 7.4
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
1.2R:PhNCS, R:Et3N, S:MeCN, 1 h, rt
リファレンス
- The visible-light-driven transfer hydrogenation of nicotinamide cofactors with a robust ruthenium complex photocatalystGreen Chemistry, 2020, 22(7), 2279-2287,
合成方法 5
はんのうじょうけん
1.1C:9028-12-0, C:9028-53-9, S:H2O, S:DMSO, 4 h, 30°C, pH 7.5
リファレンス
- Application of biocatalysis towards asymmetric reduction and hydrolytic desymmetrisation in the synthesis of a β-3 receptor agonistGreen Chemistry, 2011, 13(10), 2888-2894,
合成方法 6
合成方法 7
合成方法 8
はんのうじょうけん
1.1R:N(CH2CH2OH)3, C:1366596-70-4 (reaction product with carboxy-functionaliz), C:121596-51-8, S:H2O, S:DMF, 150 min, rt, pH 7
リファレンス
- A Photocatalyst/Enzyme Couple That Uses Solar Energy in the Asymmetric Reduction of AcetophenonesAngewandte Chemie, 2012, 51(46), 11624-11628,
合成方法 9
合成方法 10
合成方法 11
合成方法 12
合成方法 13
合成方法 14
はんのうじょうけん
1.1R:MgCl2, R:Na2HPO4, R:NH4Cl, R:NaCl, R:MgSO4, R:KH2PO4, S:H2O, 37°C
リファレンス
- Co-production of hydrogen and ethanol by pfkA-deficient Escherichia coli with activated pentose-phosphate pathway: reduction of pyruvate accumulationBiotechnology for Biofuels, 2016, 9, 95/1-95/11,
合成方法 15
合成方法 16
合成方法 17
合成方法 18
はんのうじょうけん
1.1R:Cleland's reagent, R:MgCl2, R:R:R:R:R:R:H2O, R:KOH, R:NH4Cl, C:56-65-5, C:Coenzyme II, C:9001-51-8, C:9001-40-5, C:9073-95-4, C:9023-83-0, C:9015-83-2, C:9026-23-7, C:9012-49-1, C:9024-93-5, C:9029-03-2, C:9030-25-5, C:9024-62-8, C:37278-21-0, C:9013-02-9, C:9029-12-3, C:9001-15-4, C:1927-31-7, S:H2O
リファレンス
- Enzymatic De Novo Pyrimidine Nucleotide SynthesisJournal of the American Chemical Society, 2011, 133(2), 297-304,
合成方法 19
合成方法 20
合成方法 21
合成方法 22
合成方法 23
β-NADPH-d4 Raw materials
- 2-Ketoglutaric acid
- 2-Chloro-1-(6-chloropyridin-3-yl)ethanone
- D(-)-Sorbitol Standard
- L-Aspartic acid-
- Sodium Bicarbonate-13C
- D(+)-Glucose
- b-Nicotinamide adenine dinucleotide phosphate hydrate
- D-Glucose-13C6
- b-Nicotinamide Adenine Dinucleotide
- Glycerol
β-NADPH-d4 Preparation Products
- L-Glutamic acid (56-86-0)
- D-Gluconic acid (526-95-4)
- Adenosine 5'-Diphosphate (58-64-0)
- 1,8-Diaminooctane (373-44-4)
- Creatine (57-00-1)
- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridinecarboxamide (58-68-4)
- β-NADPH-d4 (53-57-6)
- (1R)-2-chloro-1-(6-chloro-3-pyridyl)ethanol (477259-60-2)
- Uridine-1',2,2',3',4',5'-13C6 5'-(tetrahydrogen triphosphate) (1310054-16-0)
- butanedioic acid (110-15-6)
β-NADPH-d4 関連文献
-
Imran Ali,Mohammad Nadeem Lone,Haasan Y. Aboul-Enein Med. Chem. Commun. 2017 8 1742
-
2. Structure and stability of carboxylate complexes. Part I. The crystal and molecular structures of copper(II) glycollate, DL-lactate, 2-hydroxy-2-methylpropionate, methoxyacetate, and phenoxyacetateC. K. Prout,R. A. Armstrong,J. R. Carruthers,J. G. Forrest,P. Murray-Rust,F. J. C. Rossotti J. Chem. Soc. A 1968 2791
-
Si Liu,Yang Fu,Zhiwen Huang,Yuanyuan Liu,Bi-Feng Liu,Liming Cheng,Xin Liu Analyst 2020 145 3136
-
4. Structure of hopeaphenol: X-ray analysis of the benzene solvate of dibromodeca-O-methylhopeaphenolP. Coggon,A. T. McPhail,S. C. Wallwork J. Chem. Soc. B 1970 884
-
Penka I. Girginova,Laura C. J. Pereira,Joana T. Coutinho,Isabel C. Santos,Manuel Almeida Dalton Trans. 2014 43 1897
53-57-6 (β-NADPH-d4) 関連製品
- 74784-45-5(Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)
- 104809-32-7(Adenosine5'-(trihydrogen diphosphate), P'®5'-ester with 1,4-dihydro-1-b-D-ribofuranosyl-3-pyridinecarboxamide, dipotassium salt (9CI))
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
